4-((2-(4-Methylthiazol-2-yl)ethyl)amino)benzoic acid
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Overview
Description
4-((2-(4-Methylthiazol-2-yl)ethyl)amino)benzoic acid is a chemical compound that features a thiazole ring, a benzene ring, and a carboxylic acid group
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . These activities suggest that the compound may interact with multiple targets in the body.
Mode of Action
Thiazole derivatives are known to interact with many enzymes and receptors in organisms via non-covalent interactions . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action may be influenced by the chemical environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-(4-Methylthiazol-2-yl)ethyl)amino)benzoic acid typically involves the following steps:
Formation of 4-Methylthiazol-2-yl Ethylamine: This can be achieved by reacting 4-methylthiazole with ethylamine under suitable conditions.
Coupling with Benzoic Acid: The resulting ethylamine derivative is then coupled with benzoic acid to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis may involve optimized reaction conditions, such as specific temperatures, pressures, and catalysts, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitric acid, often in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-((2-(4-Methylthiazol-2-yl)ethyl)amino)benzoic acid sulfoxide or sulfone.
Reduction: 4-((2-(4-Methylthiazol-2-yl)ethyl)amino)benzyl alcohol or benzaldehyde.
Substitution: Brominated or nitro derivatives of the benzene ring.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its thiazole ring is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology: The biological activity of thiazole derivatives makes this compound a candidate for studying enzyme inhibitors, receptor modulators, and other bioactive molecules.
Medicine: Potential medical applications include the development of drugs targeting various diseases, such as cancer, inflammation, and microbial infections. Its ability to interact with biological targets makes it valuable in drug discovery.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products that require specific functional groups.
Comparison with Similar Compounds
4-((2-(4-Methylthiazol-2-yl)ethyl)aniline
4-(2-Methylthiazol-4-yl)aniline
4-Fluoro-2-(2-methylthiazol-4-yl)phenol
Uniqueness: 4-((2-(4-Methylthiazol-2-yl)ethyl)amino)benzoic acid is unique due to its combination of a thiazole ring, an ethylamine group, and a carboxylic acid group
Properties
IUPAC Name |
4-[2-(4-methyl-1,3-thiazol-2-yl)ethylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-8-18-12(15-9)6-7-14-11-4-2-10(3-5-11)13(16)17/h2-5,8,14H,6-7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBYYWIZMYKVKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCNC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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